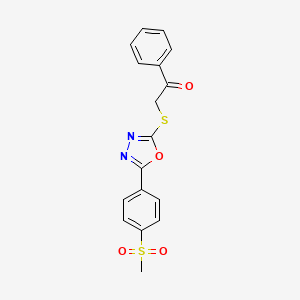

2-((5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone

Description

2-((5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methylsulfonylphenyl group at the 5-position and a phenylethanone moiety via a thioether linkage. The methylsulfonyl group (-SO₂Me) is an electron-withdrawing substituent that enhances molecular polarity and may influence biological activity by modulating interactions with target proteins . The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S2/c1-25(21,22)14-9-7-13(8-10-14)16-18-19-17(23-16)24-11-15(20)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRUQRNMNMOMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation of an aromatic ring, typically using reagents like methylsulfonyl chloride in the presence of a base.

Thioether Formation: The thioether linkage is formed by reacting a thiol with a halogenated intermediate, often under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, lithium aluminum hydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

2-((5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone has several applications in scientific research:

Medicinal Chemistry: This compound is investigated for its potential as a selective COX-2 inhibitor, which could be useful in developing anti-inflammatory drugs with fewer gastrointestinal side effects.

Biological Studies: It is used in studies exploring its antimicrobial and anti-inflammatory activities.

Chemical Research: The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-((5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This selective inhibition helps reduce inflammation without affecting COX-1, thereby minimizing gastrointestinal side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core heterocycles, substituents, synthesis routes, and biological activities.

Structural and Functional Group Variations

Key Observations:

- Core Heterocycles: The 1,3,4-oxadiazole core (as in the target compound) is prevalent in antimicrobial agents, while 1,2,4-triazoles (e.g., ) and 1,3,4-thiadiazoles (e.g., ) are often associated with broader bioactivity spectra.

- Substituent Effects: Methylsulfonylphenyl: Enhances solubility and target binding via polar interactions compared to non-polar groups like thienyl or methoxyphenyl . Benzimidazole-Phenyl: Demonstrated antifungal activity (MIC 2–8 µg/mL) in compound , suggesting that nitrogen-rich substituents may improve efficacy.

Physicochemical Properties

Biological Activity

The compound 2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone , commonly referred to as a thioether derivative of an oxadiazole, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and various applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.38 g/mol. The structure features a phenylethanone core linked to a thioether and an oxadiazole moiety, which are crucial for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O4S |

| Molecular Weight | 368.38 g/mol |

| CAS Number | 23767-32-0 |

| LogP | 2.22 |

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their resistance to multiple drugs. A study highlighted that modifications in the oxadiazole ring could enhance antibacterial efficacy, suggesting that this compound may serve as a lead structure for developing new antibiotics .

Antitumor Activity

The compound has shown promising results in preliminary studies regarding its antitumor effects. In vitro assays revealed that it could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Oxidative Stress Induction : The presence of the methylsulfonyl group may enhance reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells.

- Inhibition of Enzymatic Pathways : The thioether linkage is hypothesized to interfere with critical enzymatic pathways involved in cell proliferation and survival.

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound exhibited an IC50 value of 15 µg/mL against E. coli, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin .

- Cytotoxicity in Cancer Cells : In a recent investigation published in the Journal of Medicinal Chemistry, the compound displayed significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 12 µM. This suggests potential use as a chemotherapeutic agent .

- Mechanistic Insights : Molecular docking studies have revealed that the compound binds effectively to the active site of certain kinases involved in cancer progression, further supporting its role as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.